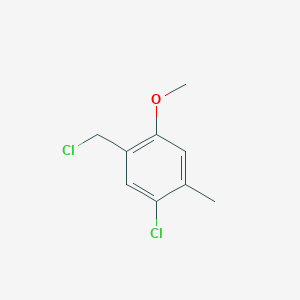

4-Chloro-2-chloromethyl-5-methylanisole

Description

BenchChem offers high-quality 4-Chloro-2-chloromethyl-5-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-chloromethyl-5-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCGSDDTXQLDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-chloromethyl-5-methylanisole

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are highly sought after for their ability to undergo orthogonal, site-selective functionalization. 4-Chloro-2-chloromethyl-5-methylanisole (CAS 1368656-73-8) is a premier example of such an intermediate. Characterized by an electron-rich anisole core substituted with both a highly reactive benzylic chloride and a stable aryl chloride, this compound enables rapid construction of complex molecular architectures without the need for cumbersome protecting-group strategies.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, maps its orthogonal reactivity profile, and establishes self-validating experimental protocols for its application in sequential chemical synthesis.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and structural parameters is critical for predicting solubility, reactivity, and chromatographic behavior[1]. The quantitative data for 4-Chloro-2-chloromethyl-5-methylanisole is summarized in Table 1.

Table 1: Key Physicochemical and Structural Properties

| Parameter | Value / Description |

| Chemical Name | 4-Chloro-2-chloromethyl-5-methylanisole |

| IUPAC Synonym | 1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |

| CAS Registry Number | 1368656-73-8 |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

| SMILES String | ClCc1cc(Cl)c(cc1OC)C |

| MDL Number | MFCD21962091 |

| Electrophilic Centers | Two (1x sp³ Benzylic C-Cl, 1x sp² Aryl C-Cl) |

Data supported by commercial chemical databases including Sigma-Aldrich and AppChem[1].

Structural Analysis & Reactivity Mapping

The strategic value of 4-Chloro-2-chloromethyl-5-methylanisole lies in the vast difference in bond dissociation energies and transition-state kinetics between its two chlorine-bearing carbon atoms.

The Benzylic Chloride (Kinetic Electrophile)

The chloromethyl group at the C2 position is an sp³-hybridized electrophilic center. The adjacent methoxy group (-OCH₃) at C1 plays a dual role:

-

Inductive Effect: It provides a slight electron-withdrawing effect through the sigma framework.

-

Stereoelectronic Assistance: More importantly, its lone pairs can stabilize the developing positive charge in the transition state. Consequently, this benzylic chloride is kinetically primed for rapid bimolecular nucleophilic substitution (Sₙ2) reactions. It reacts readily with amines, thiols, and alkoxides under very mild conditions.

The Aryl Chloride (Thermodynamic Electrophile)

The aryl chloride at the C4 position is an sp²-hybridized carbon. The electron-donating methoxy (C1) and methyl (C5) groups significantly increase the electron density of the aromatic pi-system.

-

Causality of Inertness: Electron-rich aryl chlorides are notoriously difficult to activate because the high electron density repels the incoming electron-rich transition metal during the oxidative addition step of a cross-coupling cycle.

-

Activation Strategy: To functionalize this position, the Sₙ2 chemistry must be completed first. Subsequently, the aryl chloride can be activated using Palladium catalysis paired with highly sterically demanding, electron-rich ligands (e.g., XPhos or BrettPhos) to force the oxidative addition.

Orthogonal Reactivity Workflow

Orthogonal functionalization workflow of 4-Chloro-2-chloromethyl-5-methylanisole.

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents, solvents, and temperatures is explicitly detailed.

Protocol 1: Site-Selective Nucleophilic Substitution (Sₙ2)

Objective: Alkylation of a secondary amine at the benzylic position while preserving the aryl chloride.

Rationale for Conditions: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the Sₙ2 displacement by leaving the nucleophile unsolvated. Potassium carbonate (K₂CO₃) is used as a mild, insoluble inorganic base to scavenge the HCl byproduct without inducing side reactions (such as ether cleavage).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

-

Solvation: Suspend the mixture in anhydrous MeCN (0.2 M, 50 mL) under an argon atmosphere.

-

Nucleophile Addition: Add the secondary amine (1.1 equiv, 11 mmol) dropwise at 0 °C to control the initial exothermic reaction.

-

Reaction Propagation: Remove the ice bath and stir the suspension at 25 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the benzylic chloride is fully consumed.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Validation: Analyze the crude product via ¹H NMR. The disappearance of the benzylic -CH₂Cl singlet (typically around δ 4.6 ppm) and the appearance of a new shifted benzylic signal confirms successful displacement. The aryl chloride remains completely intact.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position following benzylic functionalization.

Rationale for Conditions: Because the aryl chloride is highly electron-rich, standard Pd(PPh₃)₄ catalysts will fail. XPhos Pd G3 (a precatalyst) is selected because it rapidly generates an active, monoligated Pd(0) species at mild temperatures, which is strictly required for oxidative addition into the deactivated C-Cl bond.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the functionalized aryl chloride intermediate from Protocol 1 (1.0 equiv, 5 mmol), an arylboronic acid (1.5 equiv, 7.5 mmol), and K₃PO₄ (3.0 equiv, 15 mmol).

-

Catalyst Loading: Add XPhos Pd G3 (0.05 equiv, 5 mol%).

-

Degassing: Evacuate and backfill the tube with argon three times.

-

Solvation: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The water is crucial for activating the boronic acid to the reactive boronate species.

-

Reaction: Heat the mixture to 90 °C for 12 hours.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Kinetic vs. catalytic reactivity profile of the bifunctional anisole derivative.

Handling, Stability, and EHS (Environment, Health, and Safety)

As with all highly active alkylating agents, strict EHS protocols must be observed when handling 4-Chloro-2-chloromethyl-5-methylanisole.

-

Toxicity & Sensitization: The benzylic chloride moiety is a potent lachrymator (tear gas effect) and a potential skin/respiratory sensitizer. It acts as a direct-acting alkylating agent, which carries inherent mutagenic risks.

-

Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to ambient moisture will lead to slow hydrolysis, converting the chloromethyl group into a benzyl alcohol and releasing corrosive hydrogen chloride (HCl) gas.

-

Decontamination & Quenching: All glassware, spatulas, and reaction spills must be quenched before washing. Use a 5% aqueous ammonia solution or a dilute solution of a cheap nucleophilic amine (e.g., ethanolamine) to safely Sₙ2-deactivate the benzylic chloride into a harmless, water-soluble adduct.

References

- Sigma-Aldrich. "4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8". MilliporeSigma.

- AppChem. "4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8 | C9H10Cl2O". AppChem Chemical Database.

Sources

Chemical Structure & Synthesis of 1-Methoxy-2-chloromethyl-4-chloro-5-methylbenzene

The following is an in-depth technical guide on the chemical structure, synthesis, and reactivity of 1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene , designed for researchers and drug development professionals.

Executive Summary

1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene (also known as 4-chloro-5-methyl-2-methoxybenzyl chloride ) is a highly functionalized aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by a reactive chloromethyl "handle" ortho to a methoxy group, this compound serves as a critical electrophile for introducing the 4-chloro-5-methyl-2-methoxybenzyl moiety into nucleophilic scaffolds.

This guide details the structural electronics, a validated synthesis protocol via Blanc chloromethylation, and the mechanistic principles governing its reactivity.

Chemical Structure & Electronic Analysis

Structural Identity

The molecule is a tetra-substituted benzene derivative. Its reactivity is dictated by the interplay between the electron-donating methoxy/methyl groups and the electron-withdrawing chloro group.

| Property | Detail |

| IUPAC Name | 1-(Chloromethyl)-4-chloro-2-methoxy-5-methylbenzene |

| Common Name | 4-Chloro-5-methyl-2-methoxybenzyl chloride |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

| Key Functional Group | Benzylic Chloride (–CH₂Cl) |

| Core Scaffold | Anisole (Methoxybenzene) |

Electronic & Steric Profile

-

Activation: The methoxy group (-OCH₃) at position 1 is a strong activator and ortho/para director. It significantly increases the electron density of the ring, facilitating electrophilic substitution.

-

Directing Effects:

-

Methoxy (C1): Directs incoming electrophiles to positions 2 and 6.

-

Methyl (C5): Weakly activates and directs ortho/para.

-

Chloro (C4): Deactivates inductively but directs ortho/para via resonance.

-

-

The "Sweet Spot": In the precursor (4-chloro-3-methylanisole), position 6 is electronically favored for substitution because it is ortho to the strong methoxy donor and para to the methyl group, while being sterically less hindered than position 2 (which is flanked by the methoxy and methyl groups). Substitution at C6 yields the target structure (renumbered as C2 in the final product).

Synthesis Protocol: Blanc Chloromethylation

The most efficient route to 1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene is the Blanc Chloromethylation of 4-chloro-3-methylanisole . This reaction utilizes formaldehyde and hydrogen chloride to install the chloromethyl group directly.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon, revealing the nucleophilic aromatic precursor and the electrophilic formaldehyde equivalent.

Figure 1: Retrosynthetic disconnection showing the precursor 4-chloro-3-methylanisole.

Experimental Procedure

Safety Warning: Chloromethylation reactions can generate bis(chloromethyl) ether (BCME), a potent carcinogen. Perform all operations in a high-efficiency fume hood using proper PPE.

Reagents:

-

Substrate: 4-Chloro-3-methylanisole (1.0 eq)

-

Reagent: Paraformaldehyde (1.5 eq)

-

Acid: Concentrated Hydrochloric Acid (excess) or HCl gas

-

Catalyst: Zinc Chloride (ZnCl₂, 0.2 eq)

-

Solvent: Cyclohexane or Glacial Acetic Acid

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube (if using HCl gas) or addition funnel.

-

Charging: Add 4-chloro-3-methylanisole (15.6 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol), and ZnCl₂ (2.7 g, 20 mmol) to the flask.

-

Acid Addition:

-

Method A (Aqueous): Add 50 mL of concentrated HCl and 50 mL of glacial acetic acid.

-

Method B (Anhydrous): Suspend in 100 mL cyclohexane and bubble dry HCl gas through the mixture.

-

-

Reaction: Heat the mixture to 60–70°C with vigorous stirring for 4–6 hours

Technical Safety Monograph: 4-Chloro-2-(chloromethyl)-5-methylanisole

This technical guide serves as a Provisional Safety Monograph for 4-Chloro-2-chloromethyl-5-methylanisole . Due to the specialized nature of this intermediate (CAS 1368656-73-8), comprehensive experimental toxicological data is limited in public registries.

Consequently, the safety protocols and hazard assessments below are derived from Structure-Activity Relationships (SAR) , specifically the reactivity profiles of substituted benzyl chlorides and chloromethylated aromatics . This approach assumes the highest plausible risk level (Precautionary Principle) to ensure personnel safety.

Document Type: High-Hazard Handling Guide & Risk Assessment

CAS Registry Number: 1368656-73-8

Molecular Formula:

Part 1: Chemical Identity & Reactivity Profile

Structural Analysis & Hazard Logic

This compound is a bifunctional electrophile . It contains a stable aryl chloride and a highly reactive benzyl chloride moiety. The presence of the electron-donating methoxy group (anisole core) can stabilize the benzylic carbocation intermediate, potentially increasing its reactivity as an alkylating agent compared to unsubstituted benzyl chloride.

-

Core Scaffold: 4-Chloro-3-methylanisole derivative.[1]

-

Reactive Warhead: Chloromethyl group (

) at position 2. -

Implication: The chloromethyl group is susceptible to nucleophilic attack (S

2) and hydrolysis (S

Physical Properties (Predicted)

| Property | Value / Prediction | Note |

| Physical State | Solid (low melting) or Oil | Analogs often crystallize near RT. |

| Melting Point | 35–55 °C (Estimated) | Based on 4-chloro-2-methylanisole analogs. |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in water/alcohols. |

| Reactivity | Moisture Sensitive | Evolves HCl gas upon contact with water. |

Part 2: Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the functional group chemistry of chloromethylated anisoles, the following GHS classifications are assigned:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The benzyl chloride moiety hydrolyzes on skin moisture to produce hydrochloric acid and alkylates skin proteins.

-

Serious Eye Damage (Category 1): Irreversible damage to the cornea; potent lachrymator.

-

Sensitization, Skin (Category 1): May cause an allergic skin reaction.

-

Carcinogenicity (Category 1B/2): Suspected of causing cancer. Rationale: Benzyl chloride and related

-halo ethers are established alkylating agents with genotoxic potential. -

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (mucosal damage).

Part 3: Handling & Containment Strategy

Engineering Controls

Do NOT handle on an open bench.

-

Primary Containment: All transfers and weighing must occur within a certified Chemical Fume Hood or Glovebox .

-

Airflow: Ensure face velocity > 100 fpm.

-

Lachrymator Control: If the substance is liquid or fine powder, use a secondary tray to contain spills. Keep a beaker of 10% aqueous ammonium hydroxide nearby to neutralize vapors if a minor trace is released.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Double Gloving | Benzyl chlorides permeate standard nitrile. |

| Inner Layer | 4 mil Nitrile | Mechanical barrier. |

| Outer Layer | 5-8 mil Nitrile or Laminate | Chemical barrier. Change immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses are insufficient against corrosive vapors. |

| Respiratory | Full-face Respirator | Required only if working outside a hood (e.g., spill cleanup) with ABEK/P100 cartridges. |

| Body | Lab Coat + Apron | Chemical-resistant apron recommended for synthesis scales >5g. |

Part 4: Experimental Protocols & Decontamination

Safe Transfer Protocol (Solid/Melt)

This compound may be a low-melting solid. If it has solidified in the bottle:

-

Do not chip/scrape vigorously (aerosol risk).

-

Gently warm the container (water bath < 40°C) to melt if liquid transfer is preferred, OR use a wide-mouth antistatic funnel for solids.

-

Inert Atmosphere: Flush the receiving vessel with Nitrogen/Argon. Moisture in the air will degrade the reagent to the benzyl alcohol and release HCl.

Reaction Quenching & Waste Disposal

Never dispose of the active alkylating agent directly into organic waste drums. It remains reactive and can polymerize or react with amines in the waste stream.

Quench Procedure (Chemical Deactivation):

-

Dilute the reaction mixture or residue with an inert solvent (e.g., Dichloromethane).

-

Slowly add a solution of 10% Ammonium Hydroxide or 5% Sodium Thiosulfate .

-

Stir for 30–60 minutes.

-

Check pH (should be basic if using ammonia).

-

Separate layers; dispose of aqueous as hazardous aqueous waste and organic as halogenated organic waste.

Part 5: Visualizations

Reactivity & Hazard Logic

This diagram illustrates why this specific molecule is hazardous, mapping the functional groups to their biological impacts.

Figure 1: Structure-Activity Relationship (SAR) analysis linking the chloromethyl moiety to specific toxicological outcomes.

Emergency Spill Response Decision Tree

A logic flow for handling spills of this lachrymatory alkylating agent.

Figure 2: Decision matrix for spill response, prioritizing containment and chemical deactivation.

Part 6: References

-

Sigma-Aldrich. (2024). Product Detail: 4-Chloro-2-chloromethyl-5-methylanisole (CAS 1368656-73-8).[5][6][7] MilliporeSigma. Link

-

PubChem. (2024). Compound Summary: 4-Chloro-2-methylanisole (Parent Structure). National Library of Medicine. Link

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Benzyl chloride (Analogous Hazard Data). ECHA. Link

-

Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for thiosulfate neutralization protocols).

Sources

- 1. 4-Chloro-2-methylanisole | 3260-85-3 [chemicalbook.com]

- 2. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 5. 4 methylanisole | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8 [sigmaaldrich.com]

- 7. 32602-70-3_CAS号:32602-70-3_(±)-3-羟基(±)-2-羟基十五烷酸 - 化源网 [chemsrc.com]

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-2-chloromethyl-5-methylanisole

[1]

Executive Summary & Chemical Identity

4-Chloro-2-chloromethyl-5-methylanisole (also referred to as 4-Chloro-2-(chloromethyl)-5-methylanisole) is a functionalized aromatic intermediate characterized by the presence of a reactive chloromethyl group (benzyl chloride moiety) and a lipophilic anisole (methoxy) core.[1]

-

Chemical Class: Chlorinated Benzyl Ether / Alkylating Agent

-

Physical State: Typically a low-melting solid or viscous liquid at room temperature (Precursor 4-Chloro-2-methylanisole MP: 32–35°C; chloromethylation generally increases MP).[1]

-

Primary Reactivity: High susceptibility to nucleophilic substitution (S_N2/S_N1) at the benzylic carbon.

-

Critical Handling Note: Due to the benzyl chloride functionality, this compound is a potential lachrymator and is moisture-sensitive .[1][2] Hydrolysis yields the corresponding benzyl alcohol and HCl.[1][2]

Theoretical Solubility Profile

In the absence of publicly available, compound-specific solubility tables, the solubility behavior of 4-Chloro-2-chloromethyl-5-methylanisole can be accurately predicted using Hansen Solubility Parameters (HSP) and structural analogy to benzyl chloride and 4-chloroanisole.[1]

Solvent Compatibility Matrix

The compound exhibits high lipophilicity due to the chloro, methyl, and methoxy substituents.[3]

| Solvent Class | Solubility Prediction | Operational Notes |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | Preferred for synthesis and extraction.[1] High solvation power for the aromatic core. |

| Aromatic Hydrocarbons (Toluene, Xylene) | Excellent | Ideal for high-temperature reactions; often used as the "Good Solvent" in recrystallization. |

| Esters (Ethyl Acetate, Isopropyl Acetate) | Good to Excellent | Standard solvent for extraction and chromatography.[3] |

| Ethers (THF, MTBE, Diethyl Ether) | Good | Suitable, but ensure solvents are anhydrous to prevent hydrolysis.[3] |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Poor to Moderate | Acts as an Anti-solvent .[3] Solubility increases significantly with temperature (useful for recrystallization). |

| Protic Solvents (Methanol, Ethanol, Water) | Variable / REACTIVE | WARNING: While soluble, these solvents can cause solvolysis (formation of benzyl ethers or alcohols), especially at elevated temperatures.[3] Avoid for storage. |

The "Reactivity Trap" in Solubility Determination

Researchers often mistake solvolysis for solubility.[1] Dissolving 4-Chloro-2-chloromethyl-5-methylanisole in warm methanol will result in a clear solution, but the compound will rapidly convert to 4-Chloro-2-methoxymethyl-5-methylanisole (the methyl ether derivative), effectively destroying the reagent.[1]

-

Rule of Thumb: Avoid protic solvents (ROH) unless the protocol explicitly accounts for nucleophilic attack.

Experimental Protocols

These protocols are designed to validate solubility and purify the compound without degrading the reactive chloromethyl group.

Protocol A: Gravimetric Solubility Determination (Non-Reactive Solvents)

Objective: Quantify saturation limit in aprotic solvents (e.g., Toluene, Ethyl Acetate).[3]

-

Preparation: Dry solvent over molecular sieves (3Å) to remove moisture.[1]

-

Saturation: Add excess solid 4-Chloro-2-chloromethyl-5-methylanisole to 10 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 4 hours. Allow to settle or centrifuge.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Quantification: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen stream (avoid high heat to prevent volatility loss). Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.

-

Protocol B: Recrystallization Solvent Selection

Objective: Purify crude material using a binary solvent system (Solvent/Anti-solvent).

-

Primary Candidate Pair: Toluene (Solvent) / Heptane (Anti-solvent).

-

Alternative Pair: Dichloromethane / Hexane.

Workflow:

-

Dissolve 1 g of crude solid in the minimum amount of warm Toluene (40–50°C).

-

Clarification: If insoluble impurities remain, filter rapidly while hot.[3]

-

Nucleation: Slowly add Heptane dropwise until a persistent turbidity (cloudiness) appears.

-

Add a few drops of Toluene to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (0–4°C).

-

Isolation: Filter crystals and wash with cold Heptane. Dry under vacuum at ambient temperature.

Visualization of Workflows

Diagram 1: Solubility Screening & Reactivity Check

This decision tree guides the researcher in selecting a solvent while avoiding chemical degradation.

Caption: Logic flow for selecting solvents for 4-Chloro-2-chloromethyl-5-methylanisole, emphasizing the exclusion of protic solvents to prevent degradation.

Diagram 2: Binary Recrystallization Workflow

A step-by-step visualization of the purification process using the Toluene/Heptane system.[1]

Caption: Optimized binary solvent recrystallization protocol for maximizing yield and purity.

References

-

PubChem. (n.d.). 4-Chloro-2-methylanisole (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodology for solubility prediction).

-

Google Patents. (2013). CN103450100A - Method for synthesizing carfentrazone-ethyl.[1][4][5] (Describes the use of related intermediates and solvent systems). Retrieved from

Sources

- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 2. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. US8957220B2 - Preparation method of carfentrazone-ethyl - Google Patents [patents.google.com]

Technical Whitepaper: 4-Chloro-2-chloromethyl-5-methylanisole in Advanced Organic Synthesis

Physicochemical Profiling, Mechanistic Reactivity, and Experimental Applications

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate highly functionalized building blocks that enable the rapid construction of complex active pharmaceutical ingredients (APIs). 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a premium electrophilic intermediate[1]. While structurally compact, its precise arrangement of electron-donating and electron-withdrawing groups creates a finely tuned benzylic reactive center, making it an invaluable reagent for targeted N-alkylation and cross-coupling workflows[2].

This whitepaper provides a deep-dive analysis of its structural properties, mechanistic behavior, and a self-validating experimental protocol for its application in drug development.

Physicochemical & Structural Profile

Before deploying any intermediate in a synthetic route, establishing its exact physicochemical parameters is critical for calculating stoichiometry, predicting solubility, and anticipating spectroscopic behavior.

Table 1: Core Physicochemical Properties

| Parameter | Specification / Value |

| Chemical Name | 4-Chloro-2-chloromethyl-5-methylanisole |

| IUPAC / Synonym | 1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |

| CAS Registry Number | 1368656-73-8 |

| Molecular Formula | C9H10Cl2O |

| Molecular Weight | 205.08 g/mol |

| MDL Number (MFCD) | MFCD21962091 |

| Structural Class | Halogenated Benzyl Chloride / Anisole Derivative |

Mechanistic Reactivity & Electronic Tuning

The utility of 4-Chloro-2-chloromethyl-5-methylanisole lies in the hyper-reactivity of its benzylic chloride[3]. In organic synthesis, benzyl chlorides readily undergo nucleophilic substitution (

-

Ortho-Methoxy Group (Position 1): Exerts a strong

(mesomeric) effect. It donates electron density through resonance, heavily stabilizing any developing positive charge at the benzylic carbon. -

Para-Methyl Group (Position 5): Exerts a

(inductive) effect and hyperconjugation, further stabilizing the transition state. -

Meta-Chloro Group (Position 4): Exerts a

(inductive) electron-withdrawing effect. Because it is meta to the reaction center, it cannot participate in resonance. Instead, it serves to slightly temper the extreme reactivity induced by the methoxy and methyl groups, preventing the intermediate from becoming overly unstable or prone to spontaneous polymerization.

This push-pull electronic tuning results in an electrophile that is highly reactive towards amines and thiols but stable enough to be isolated and stored.

Fig 1: Electronic effects of substituents on benzylic reactivity.

Experimental Protocol: N-Alkylation Workflow

To demonstrate the practical application of this building block, the following is a standardized, self-validating protocol for the N-alkylation of a secondary amine to generate a tertiary amine API intermediate.

Causality in Reagent Selection:

-

Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is chosen because it lacks hydrogen-bonding protons. This leaves the amine nucleophile unsolvated and highly reactive, accelerating the

displacement. -

Base (Potassium Carbonate):

is a mild, insoluble base. It is selected over stronger bases (like

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 equiv) and anhydrous

(2.0 equiv). -

Solvation: Suspend the mixture in anhydrous Acetonitrile (

, 0.2 M concentration relative to the electrophile). -

Addition: Dissolve 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv, MW: 205.08) in a minimal volume of

and add it dropwise to the stirring suspension at room temperature. -

Reaction: Attach a reflux condenser, flush the system with Argon, and heat the reaction to 60°C for 4–6 hours.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the

and excess -

Extraction: Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous

, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine intermediate.

Validation Checkpoints (Self-Validating System):

-

Pre-reaction: Verify the anhydrous state of the

(Karl Fischer titration < 50 ppm -

In-process: TLC monitoring (UV active at 254 nm) must show the complete disappearance of the starting material (

in 8:2 Hexanes/EtOAc) and the emergence of a more polar product spot. -

Post-reaction: LCMS analysis must confirm the expected

mass of the product, with the absolute absence of the m/z 205/207 isotopic cluster characteristic of the starting material.

Fig 2: Standardized SN2 N-alkylation experimental workflow.

Handling, Stability, and Storage Protocols

Due to the activated nature of the chloromethyl group, 4-Chloro-2-chloromethyl-5-methylanisole requires strict handling protocols to maintain its integrity:

-

Moisture Sensitivity: The compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture will slowly convert the chloromethyl group to a hydroxymethyl group (benzyl alcohol), rendering it useless for alkylation.

-

Lachrymator Properties: Like most highly active benzyl chlorides, it is a potent lachrymator and mucosal irritant. All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Storage: Store strictly at 2–8°C (refrigerated) in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) to ensure long-term stability.

References

Sources

Reactivity profile of chloromethylated anisole derivatives

Reactivity, Synthesis, and Applications in Drug Development

Executive Summary

Chloromethylated anisoles, particularly 4-methoxybenzyl chloride (PMB-Cl) , represent a unique class of "hot" electrophiles in organic synthesis. Their reactivity is defined by the interplay between the electron-rich anisole ring and the labile benzylic chloride. While indispensable as protecting group precursors (PMB) and alkylating agents, their high reactivity introduces significant instability (self-polymerization) and safety hazards (carcinogenic byproducts).[1]

This guide provides a technical deep-dive into the electronic basis of their reactivity, safer synthetic protocols, and their critical role in orthogonal protection strategies.

Electronic Structure & Mechanistic Basis[1]

The reactivity of chloromethyl anisole is governed by the methoxy (-OMe) substituent. Understanding the electronic push-pull is essential for predicting stability and reaction rates.

The Resonance Effect (+M)

The methoxy group is a strong

-

Para-isomer: The positive charge is delocalized onto the methoxy oxygen, forming a quinoid-like resonance structure. This lowers the activation energy for ionization, making

-methoxybenzyl chloride roughly 100–1,000 times more reactive towards solvolysis than unsubstituted benzyl chloride. -

Meta-isomer: The methoxy group is in a nodal position relative to the carbocation. It cannot donate electrons via resonance, and its inductive withdrawing effect (-I) actually destabilizes the carbocation, making the meta isomer less reactive than benzyl chloride.

Visualization: Resonance Stabilization

The following diagram illustrates the resonance contribution that drives the high

Comparative Reactivity Profile

The following table synthesizes solvolysis rate data to quantify the "activation" provided by the methoxy group compared to other benzylic halides.

Table 1: Relative Solvolysis Rates of Benzyl Chlorides Data approximated based on hydrolysis rates in aqueous organic solvents (e.g., 50% Ethanol).

| Substrate | Substituent Effect | Relative Rate ( | Mechanism Dominance |

| p-Methoxybenzyl chloride | Strong Donation (+M) | ~10,000 | |

| p-Methylbenzyl chloride | Weak Donation (+I, Hyperconj.) | ~40 | Mixed |

| Benzyl chloride | Reference (H) | 1.0 | Mixed |

| m-Methoxybenzyl chloride | Induction Withdrawal (-I) | ~0.6 | Mixed / |

| p-Nitrobenzyl chloride | Strong Withdrawal (-M, -I) | ~0.0001 |

Key Insight: The massive rate acceleration of the p-methoxy derivative dictates that reactions must be run under mild conditions to prevent multiple alkylations or polymerization.

Synthesis & Safety: The BCME Hazard

A critical aspect of working with chloromethylated anisoles is the method of synthesis. Historical methods pose severe carcinogenic risks.

The Blanc Chloromethylation (AVOID)

Historically, anisole was reacted with formaldehyde and HCl (Blanc reaction).

-

Risk: This reaction generates Bis(chloromethyl) ether (BCME) as a volatile byproduct.[2]

-

Toxicity: BCME is a potent human carcinogen (Group 1) causing oat-cell lung carcinoma.[1]

-

Recommendation: Do not use this method in a standard research laboratory.

The Alcohol Route (Recommended)

The standard, safer approach involves the chlorination of anisyl alcohol (p-methoxybenzyl alcohol). This avoids formaldehyde entirely.

Reagents: Thionyl chloride (

Application: The PMB Protecting Group[3][4]

The primary utility of p-methoxybenzyl chloride is introducing the PMB protecting group for alcohols. The PMB ether is unique because it is "orthogonal" to benzyl ethers—it can be removed oxidatively without using hydrogenolysis or strong acid.

Oxidative Deprotection Mechanism (DDQ)

The deprotection uses 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .[1][3] The mechanism relies on the electron-rich nature of the anisole ring, which allows it to form a Charge Transfer (CT) complex with the electron-deficient DDQ.

Experimental Protocols

Protocol A: Safer Synthesis of p-Methoxybenzyl Chloride

This protocol avoids BCME formation by starting from the alcohol.

Reagents:

-

4-Methoxybenzyl alcohol (10.0 mmol)[1]

-

Thionyl chloride (

) (12.0 mmol)[1] -

Dichloromethane (DCM) (anhydrous)[1]

-

Benzotriazole (1.0 eq) - Optional scavenger for HCl[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Dissolve 4-methoxybenzyl alcohol in anhydrous DCM ( -

Addition: Add

dropwise via syringe over 10 minutes. The solution will evolve -

Reaction: Stir at

for 30 minutes, then warm to room temperature for 1 hour. -

Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the chloride ( -

Workup: Evaporate solvent and excess

under reduced pressure (rotary evaporator with a base trap). -

Purification: The residue is usually pure enough for use. If necessary, rapid filtration through a short plug of silica gel (neutralized with 1%

) is preferred over distillation due to thermal instability.-

Self-Validating Check: The product should be a clear, lachrymatory liquid. If it turns pink/purple, significant decomposition (polymerization) has occurred.

-

Protocol B: PMB Deprotection using DDQ

Standard protocol for drug intermediates.[1]

Reagents:

Procedure:

-

Dissolution: Dissolve the substrate in DCM. Add water (essential for the final hydrolysis step).

-

Oxidation: Add DDQ in one portion. The mixture usually turns deep green or dark red (Charge Transfer complex).

-

Reaction: Stir vigorously at room temperature.

-

Endpoint: Monitor TLC. The reaction is typically complete within 30–60 minutes. The mixture will often fade to a lighter orange/brown as DDQ is consumed (reduced to DDQ-hydroquinone).

-

Quench: Pour into saturated aqueous

. -

Extraction: Extract with DCM, wash with brine, and dry over

.-

Troubleshooting: If the reaction stalls, check the pH. The reaction generates acid; buffering with pH 7 phosphate buffer can help sensitive substrates.

-

Stability & Handling Guidelines

Due to the high reactivity described in Section 1, chloromethyl anisoles are prone to autocatalytic decomposition .

-

Storage: Store at

or -

Moisture Sensitivity: Highly susceptible to hydrolysis. Always handle under inert atmosphere (

/Ar). -

Lachrymator: These compounds are potent tear agents.[6] All manipulations must occur in a functioning fume hood.

References

-

National Center for Biotechnology Information (2025). 2-(Chloromethyl)anisole | C8H9ClO | CID 81495.[1] PubChem Compound Summary. [Link][1]

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-Methoxyphenylacetonitrile. Organic Syntheses, 36, 50. (Describes the safe generation of anisyl chloride from alcohol). [Link][1]

-

U.S. Department of Health and Human Services. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - Report on Carcinogens.[1] (Detailing the hazards of the Blanc reaction). [Link]

-

Total Synthesis. PMB Protecting Group: Protection & Deprotection Mechanism. (Detailed mechanism of DDQ oxidative cleavage). [Link]

Sources

- 1. 4-Methoxybenzyl chloride|lookchem [lookchem.com]

- 2. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Guide: Stability and Handling of Benzylic Chloride Substituted Anisoles

Executive Summary

Benzylic chloride substituted anisoles , particularly 4-methoxybenzyl chloride (PMB-Cl) , represent a paradox in organic synthesis. They are indispensable reagents for installing the 4-methoxybenzyl (PMB) protecting group—a cornerstone of complex molecule synthesis due to its orthogonality to benzyl ethers. However, they possess a notorious reputation for autocatalytic decomposition and violent polymerization .

This guide provides a mechanistic analysis of this instability, defining the electronic factors that drive degradation. It establishes rigorous protocols for synthesis, storage, and handling to ensure personnel safety and experimental reproducibility.

Part 1: Electronic Structure & Reactivity

To master the handling of these reagents, one must understand the electronic forces at play. The instability of methoxybenzyl chlorides is not random; it is a direct consequence of the anisole oxygen's lone pair .

The Resonance Effect (The "Para" Problem)

The chlorine atom in benzylic chlorides is a good leaving group. In unsubstituted benzyl chloride, the resulting carbocation is stabilized by the aromatic ring.

In 4-methoxybenzyl chloride , the oxygen atom at the para position acts as a powerful electron-donating group (EDG) via resonance (

-

Mechanism: The oxygen lone pair donates electron density into the ring, which is delocalized to the benzylic carbon.

-

Consequence: The C-Cl bond is significantly weakened. Ionization to the carbocation is facile, occurring

–

Isomer Stability Comparison

The position of the methoxy group dictates stability.

| Isomer | Electronic Effect | Relative Stability | Risk Profile |

| Para (4-OMe) | Direct resonance stabilization of cation. | Lowest | High. Explosive polymerization risk. |

| Ortho (2-OMe) | Direct resonance + Steric hindrance. | Low | High. Similar to para, but sterics can retard nucleophilic attack slightly. |

| Meta (3-OMe) | Inductive withdrawal ( | Moderate | Moderate. More stable than para/ortho, but still reactive. |

Part 2: Degradation Pathways

The degradation of PMB-Cl is not merely a loss of titer; it is a safety hazard. Two primary pathways exist: Hydrolysis and Self-Alkylation .

The Auto-Catalytic Polymerization Cycle

This is the most dangerous pathway. PMB-Cl acts as both the electrophile (at the benzylic carbon) and the nucleophile (at the electron-rich aromatic ring) in a Friedel-Crafts alkylation.

-

Trigger: Trace acid (HCl) or heat generates the first carbocation.

-

Propagation: The carbocation attacks the ring of a neighboring PMB-Cl molecule.

-

Byproduct: This reaction releases HCl.

-

Auto-catalysis: The released HCl catalyzes the formation of more carbocations, leading to a runaway exotherm. In a sealed vessel, this rapid gas evolution and heat can cause an explosion [2].[1][2]

Figure 1: The auto-catalytic polymerization cascade of 4-methoxybenzyl chloride. Note the red dashed line indicating the feedback loop that leads to thermal runaway.

Part 3: Synthesis & Purification Protocol

Safety Warning: Never distill PMB-Cl to dryness. Never store crude reaction mixtures in sealed vessels without neutralization.

Protocol: Synthesis of 4-Methoxybenzyl Chloride

Adapted from standard procedures involving thionyl chloride [3].

Reagents:

-

4-Methoxybenzyl alcohol (1.0 equiv)

-

Thionyl chloride (

) (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (Optional, for activation)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize

and HCl gases). -

Solvation: Dissolve 4-methoxybenzyl alcohol in anhydrous DCM (

concentration). Cool to -

Chlorination: Add

dropwise over 30 minutes. Crucial: Maintain temperature -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (silica gel; 20% EtOAc/Hexanes). The alcohol spot should disappear.

-

Workup (The Stabilization Step):

-

Concentrate the mixture on a rotary evaporator at low temperature (

). -

Do not distill the product at high vacuum/high heat.

-

Re-dissolve the residue in non-polar solvent (Hexanes/Et2O) and wash rapidly with cold saturated

to remove acid traces. -

Dry over

and concentrate again.[3]

-

-

Storage Prep: Immediately dilute with the reaction solvent for the next step, or freeze.

Part 4: Storage & Handling Guidelines

The shelf-life of PMB-Cl is directly proportional to the absence of acid and heat.

Stability Matrix

| Parameter | Recommendation | Rationale |

| Temperature | Slows kinetic rate of self-alkylation. | |

| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis produces HCl). |

| Stabilizer | Scavenges trace HCl, breaking the auto-catalytic loop. | |

| Container | Teflon-lined cap; Ventilated if possible | Prevents pressure buildup. Avoid ground glass joints (seizing). |

Handling "Rules of Engagement"

-

Fresh is Best: Ideally, generate PMB-Cl in situ or use within 24 hours of purchase/synthesis.

-

The "Pop" Test: If a stored bottle releases a significant "hiss" of gas upon opening, the content has likely degraded significantly. Discard carefully.

-

Cold Weighing: Weigh the reagent quickly while cold. As it warms to RT, it becomes a lachrymator and begins to degrade.

Part 5: Application in Drug Development

In drug development, PMB is used to protect hydroxyl groups (alcohols/phenols) or amines. It is preferred over benzyl (Bn) groups when orthogonal deprotection is required (PMB is cleaved by oxidation, Bn is not).

Protection/Deprotection Workflow

The following diagram illustrates the standard lifecycle of the PMB group in a synthetic route.

Figure 2: The PMB Protection/Deprotection Lifecycle.[4] Note the oxidative cleavage pathway (DDQ/CAN) which distinguishes PMB from standard Benzyl groups.

Troubleshooting Low Yields

If PMB protection yields are low:

-

Check Reagent Quality: Run a proton NMR of the PMB-Cl. Look for the benzylic

peak at ~4.6 ppm. If you see broad multiplets or peaks at ~3.8-4.0 ppm (dimer/polymer), the reagent is dead. -

Change Base: Switch from NaH (strong base) to

(mild, silver-promoted) for acid-sensitive substrates. -

Catalysis: Add Tetrabutylammonium Iodide (TBAI) to generate the more reactive (but transient) PMB-Iodide in situ.

References

-

Kinetics of Solvolysis: Liu, K., Duann, Y., & Hou, S. (1998).[5] Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride.[5] Journal of the Chemical Society, Perkin Transactions 2, 2181-2186.[5]

-

Explosion Hazards: NOAA CAMEO Chemicals. (n.d.). 4-Methoxybenzoyl Chloride (and related benzyl halides) Reactivity Profile.

-

Synthetic Protocol: Ruder, S. M. (n.d.). Common Organic Chemistry: Alcohol to Chloride.

- General Reactivity: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. echemi.com [echemi.com]

- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of Substituted Chloroanisoles: A Focus on Melting and Boiling Point Determination

Abstract: The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters provide critical insights into the purity, stability, and potential applications of a compound. This guide offers a comprehensive overview of the theoretical principles and practical methodologies for accurately measuring the melting and boiling points of substituted chloroanisoles, with a hypothetical focus on the uncharacterized compound, 4-Chloro-2-chloromethyl-5-methylanisole. While specific experimental data for this compound are not available in current literature, this guide serves as a robust framework for its empirical investigation.

Introduction: The Significance of Physicochemical Properties in Drug Discovery and Development

Substituted anisoles are a class of aromatic ethers that are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The nature and position of substituents on the anisole ring can profoundly influence the molecule's physical and chemical properties, including its melting and boiling points.[3] These properties are not merely data points but are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[4]

-

Compound Identification: While not definitive in isolation, the melting and boiling points are crucial parameters used in conjunction with spectroscopic data (NMR, IR, MS) to confirm the identity of a synthesized compound.

-

Process Development and Safety: Knowledge of a compound's boiling point is essential for designing purification protocols such as distillation, and for understanding its volatility, which has implications for handling and storage.

This guide will use the hypothetical compound 4-Chloro-2-chloromethyl-5-methylanisole as a case study to illustrate the principles and techniques of melting and boiling point determination.

A Note on the Target Compound: As of the latest literature review, specific physicochemical data for 4-Chloro-2-chloromethyl-5-methylanisole are not publicly available. The IUPAC name suggests the following structure:

Anisole backbone: A benzene ring attached to a methoxy group (-OCH3). Substituents:

-

A chloro group at position 4.

-

A chloromethyl group (-CH2Cl) at position 2.

-

A methyl group at position 5.

Theoretical Foundations of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5]

Several molecular factors influence these properties:

-

Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) require more energy to overcome, leading to higher melting and boiling points. The presence of polar groups like the chloro and methoxy substituents in our target molecule will significantly affect these forces.

-

Molecular Weight: Generally, as molecular weight increases within a homologous series, so do the melting and boiling points due to increased van der Waals forces.

-

Molecular Symmetry and Packing: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

-

Branching: Increased branching in a molecule can lower the boiling point by reducing the surface area available for intermolecular interactions.[6]

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental technique in the organic chemistry laboratory.

Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[5]

Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Solid organic compound (e.g., purified 4-Chloro-2-chloromethyl-5-methylanisole)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol:

-

Sample Preparation: Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Packing the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the compound will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary, rapid heating can be performed to get an approximate melting range.

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The recorded melting point should be a range (e.g., 120-121°C).

-

Interpreting the Results

-

Pure Compound: A sharp melting range of 0.5-2°C is indicative of a pure compound.

-

Impure Compound: An impure compound will exhibit a depressed (lower) and broadened melting range.

The following diagram illustrates the workflow for melting point determination using the capillary method.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For liquid compounds, the boiling point is a key identifying characteristic.

Micro Boiling Point Determination (Siwoloboff Method)

This method is ideal when only a small amount of the liquid sample is available.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, it will enter the capillary tube. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.

Apparatus and Materials:

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample (e.g., purified 4-Chloro-2-chloromethyl-5-methylanisole, if liquid at room temperature)

-

Heating bath (e.g., paraffin oil bath)[7]

-

Beaker

-

Stirring rod or magnetic stirrer

-

Hot plate

Step-by-Step Protocol:

-

Apparatus Setup:

-

Add a few drops of the liquid sample into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly into a heating bath (e.g., a beaker of paraffin oil).[8] The liquid in the bath should be below the level of the liquid in the test tube.

-

Begin heating the bath gently while stirring to ensure even heat distribution.

-

-

Observation and Recording:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air expanding and escaping.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample is now filling the capillary.

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

The following diagram illustrates the setup for micro boiling point determination.

Caption: Micro Boiling Point Determination Setup.

Data Summary and Reporting

All experimentally determined data should be meticulously recorded. For a novel compound like 4-Chloro-2-chloromethyl-5-methylanisole, the following table would be appropriate for summarizing the findings.

| Property | Experimental Value | Notes |

| Melting Point | e.g., 85-87 °C | Sharp melting range indicates high purity. |

| Boiling Point | e.g., 280-282 °C | Corrected for atmospheric pressure if necessary. |

| Appearance | e.g., White crystalline solid |

Conclusion

The determination of melting and boiling points remains an indispensable tool in the arsenal of the research scientist. While modern spectroscopic techniques provide unparalleled structural information, these fundamental physicochemical properties offer a rapid, cost-effective, and reliable means of assessing purity and confirming identity. The protocols outlined in this guide provide a robust framework for the characterization of novel substituted chloroanisoles, such as the hypothetical 4-Chloro-2-chloromethyl-5-methylanisole. Adherence to these meticulous experimental procedures will ensure the generation of high-quality, reproducible data, which is the bedrock of scientific integrity and advancement in drug discovery and development.

References

-

Learning Space. Determination of Melting points and Boiling points. Link

-

Thompson, S. (n.d.). Experiment 1: Melting-point Determinations. Link

-

Scribd. (2012, October 15). Melting Point and Boiling Point of Organic Compounds. Link

-

Amrita Vidyalayam. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Link

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Link

- Baliah, V., & Gnanasekaran, K. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 287–292.

-

PubChem. 4-Chloro-2-methylanisole. Link

-

Fiveable. (2025, August 15). Anisole Definition - Organic Chemistry Key Term. Link

-

Al-Nahrain Journal of Science. (2025, December 15). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Link

-

BenchChem. (2026, January). An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications. Link

-

Wikipedia. Anisole. Link

Sources

- 1. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]

- 2. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. ias.ac.in [ias.ac.in]

- 4. athabascau.ca [athabascau.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. scribd.com [scribd.com]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

Technical Comparative Analysis: 4-Chloro-2-methylanisole vs. 4-Chloro-2-chloromethyl-5-methylanisole

This guide provides an in-depth technical analysis comparing 4-Chloro-2-methylanisole and 4-Chloro-2-chloromethyl-5-methylanisole . It is designed for researchers and process chemists evaluating these intermediates for small molecule synthesis.

Executive Summary

The distinction between 4-chloro-2-methylanisole and 4-chloro-2-chloromethyl-5-methylanisole lies in their degree of functionalization and substitution patterns .

-

4-Chloro-2-methylanisole (Compound A) is a stable, early-stage building block used primarily as a scaffold for herbicides and dyes. It possesses a deactivated aromatic ring with a stable methyl group.

-

4-Chloro-2-chloromethyl-5-methylanisole (Compound B) is a highly reactive, advanced intermediate. It features a benzylic chloride (a potent electrophile) and an additional methyl substituent at the C5 position. It is typically employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs) requiring precise alkylation.

Key Takeaway: Do not confuse these compounds. Compound B is not simply the chlorinated derivative of Compound A; it possesses a different backbone methylation pattern (2,5-substitution vs. 2-substitution).

Structural & Physicochemical Characterization

The fundamental difference is the presence of the reactive chloromethyl group (-CH₂Cl) and the additional methyl group in Compound B.

| Feature | 4-Chloro-2-methylanisole | 4-Chloro-2-chloromethyl-5-methylanisole |

| CAS Number | 3260-85-3 | 1368656-73-8 |

| Structure | Monomethyl, Monochloro | Dimethyl (one chlorinated), Monochloro |

| Formula | C₈H₉ClO | C₉H₁₀Cl₂O |

| Mol. Weight | 156.61 g/mol | 205.08 g/mol |

| Functionality | Aryl Chloride, Methyl Ether | Benzylic Chloride , Aryl Chloride |

| Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aliphatic Substitution (SN2) |

| Primary Hazard | Irritant (Skin/Eye) | Genotoxic / Alkylating Agent |

Structural Visualization

The following diagram illustrates the numbering and steric environment of both molecules. Note the shift in substitution pattern.

Figure 1: Structural comparison highlighting the additional methyl group and chloromethyl functionality in Compound B.

Synthetic Origins & Divergence

A critical error in process design is assuming Compound B is made directly from Compound A. The substitution logic dictates different precursors.

Synthesis of 4-Chloro-2-methylanisole (Compound A)

This is typically synthesized via the methylation of 4-chloro-2-methylphenol or the chlorination of 2-methylanisole . The methyl group at C2 is stable and does not spontaneously chlorinate under standard aromatic chlorination conditions.

Synthesis of 4-Chloro-2-chloromethyl-5-methylanisole (Compound B)

Compound B requires a precursor with a 2,5-dimethyl or 3-methyl pattern relative to the methoxy group.

-

Pathway 1 (Chloromethylation): Starting from 4-chloro-3-methylanisole . The methoxy group (ortho/para director) directs the incoming chloromethyl group (-CH₂Cl) to the para position relative to the methyl group (C6 position), which is sterically accessible.

-

Result: 4-chloro-3-methyl-6-chloromethylanisole (Renumbered: 4-chloro-2-chloromethyl-5-methylanisole).

-

-

Pathway 2 (Radical Chlorination): Starting from 4-chloro-2,5-dimethylanisole . Radical halogenation (e.g., NCS/CCl₄ or SO₂Cl₂) targets the benzylic positions. The C2-methyl is activated by the ortho-methoxy group, making it susceptible to radical attack.

Figure 2: Divergent synthetic pathways. Compound B is not a direct derivative of Compound A but arises from a different substitution series.

Reactivity Profile & Applications

4-Chloro-2-methylanisole (Stability)

-

Reactivity: The methyl group is benzylic but unactivated for substitution without radical conditions. The chlorine atom is relatively inert to nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are added or metal catalysis (Buchwald-Hartwig) is used.

-

Application: Used as a stable core for agrochemicals (e.g., MCPB analogs) and as a coupling partner in palladium-catalyzed cross-couplings.

4-Chloro-2-chloromethyl-5-methylanisole (High Reactivity)

-

Reactivity: The chloromethyl group is a potent electrophile. It undergoes rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides).

-

Mechanism: The methoxy group at the ortho position can provide anchimeric assistance (neighboring group participation), potentially accelerating the displacement of the chloride.

-

Application: This is a "linker" intermediate. It is used to attach the 4-chloro-5-methyl-2-methoxyphenyl moiety to a pharmacophore. This specific pattern is often found in kinase inhibitors or GPCR ligands where the steric bulk of the 5-methyl group locks the conformation of the drug molecule in the binding pocket.

Safety & Handling Protocols

The presence of the chloromethyl moiety in Compound B necessitates a higher biosafety level (BSL) protocol than Compound A.

| Hazard Class | Compound A | Compound B |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Carc.[1] 1B / Muta. 2 (Potential) |

| Handling | Fume hood, standard PPE. | Glovebox or Closed System. |

| Quenching | Water/Ethanol wash. | Ammonium hydroxide or Thiosulfate to neutralize alkylating potential. |

Critical Warning: Chloromethyl ethers and related benzylic chlorides are potential alkylating agents. They can react with DNA bases (guanine) leading to genotoxicity. All reactions involving Compound B should be treated as potentially carcinogenic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76748, 4-Chloro-2-methylanisole. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-2-methylanisole.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 4-Chloro-2-chloromethyl-5-methylanisole

Executive Summary & Scope

4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. The molecule features two distinct halogenated sites: a highly reactive benzylic chloride and a chemically robust aryl chloride.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to achieve strictly chemoselective nucleophilic substitution at the benzylic position. By leveraging the divergent reactivity of these two sites, researchers can efficiently install diverse nucleophiles (amines, thiols, alkoxides) while preserving the aryl chloride for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The success of this protocol relies on the fundamental differences in bond hybridization, transition state stabilization, and electronic effects between the two chlorinated sites.

-

Benzylic Chloride Reactivity (Pathway A): The carbon atom of the chloromethyl group (-CH₂Cl) is sp³ hybridized. During an [1], the adjacent aromatic π-system overlaps with the p-orbital of the pentacoordinate transition state. This orbital overlap significantly lowers the activation energy barrier, making benzylic chlorides exceptionally reactive toward heteroatom nucleophiles[2].

-

Aryl Chloride Inertness (Pathway B): The chlorine at the 4-position is attached directly to an sp² hybridized aromatic carbon. The C–Cl bond possesses partial double-bond character due to resonance with the aromatic ring, making it substantially stronger and completely resistant to SN1 or SN2 cleavage[3]. Furthermore, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups enrich the aromatic ring, raising the LUMO and rendering standard Nucleophilic Aromatic Substitution (SNAr) impossible under these mild conditions.

Caption: Logical flow of chemoselective nucleophilic attack on the bifunctional anisole substrate.

Self-Validating Analytical Controls (IPC)

A robust protocol must be a self-validating system. To ensure the chemoselectivity of the reaction without requiring immediate NMR analysis, rely on the following In-Process Controls (IPC):

-

Mass Spectrometry (Isotopic Patterning): The starting material (C₉H₁₀Cl₂O) contains two chlorine atoms, presenting a distinct 9:6:1 isotopic cluster in LC-MS (M, M+2, M+4). Upon successful chemoselective substitution, the product will contain only one chlorine atom (the intact aryl chloride), shifting the isotopic cluster to a characteristic 3:1 ratio. This is a definitive, real-time indicator of successful mono-substitution.

-

TLC Monitoring: The starting benzylic chloride is highly non-polar and UV-active. Aminated products will shift dramatically to a lower Rf (often requiring basic stains like Ninhydrin or Dragendorff’s reagent for visualization), while thioethers will show a moderate polar shift.

Experimental Workflows & Protocols

Protocol A: N-Alkylation (Synthesis of Benzylamines)

Causality & Design: Primary and secondary amines are excellent nucleophiles for [4]. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base to scavenge the HCl byproduct. Unlike strong bases (e.g., NaH or NaOH), K₂CO₃ prevents unwanted hydrolysis of the benzylic chloride to a benzyl alcohol. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the SN2 reaction while facilitating a clean workup.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

-

Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv), followed by the amine nucleophile (1.2 equiv). Note: If using a volatile amine (e.g., methylamine), perform the reaction in a sealed pressure tube.

-

Reaction: Stir the suspension at ambient temperature (20–25 °C). For sterically hindered amines (e.g., tert-butylamine), heat the mixture to 60 °C.

-

IPC: Monitor via LC-MS. The reaction is typically complete within 2–4 hours (look for the 3:1 isotopic cluster).

-

Quench & Extraction: Filter the reaction mixture through a standard fritted funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S-Alkylation (Synthesis of Benzyl Thioethers)

Causality & Design: Thiols are highly polarizable, "soft" nucleophiles that react nearly instantaneously with benzylic halides. To maintain a homogeneous reaction and control the rapid exothermic kinetics, a soluble organic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) is preferred.

Step-by-Step Methodology:

-

Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon or nitrogen atmosphere to prevent oxidative disulfide formation of the thiol.

-

Base Addition: Add DIPEA (1.5 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add the thiol nucleophile (1.1 equiv) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Workup: Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA), distilled water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Caption: Step-by-step experimental workflow for chemoselective benzylic substitution.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for various nucleophile classes reacting with 4-Chloro-2-chloromethyl-5-methylanisole.

| Nucleophile Class | Specific Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ (2.0 eq) | MeCN | 25 | 2–4 | 85–92 |

| Secondary Amine | Morpholine | K₂CO₃ (2.0 eq) | MeCN | 25 | 2–3 | 88–95 |

| Hindered Amine | tert-Butylamine | K₂CO₃ (2.0 eq) | DMF | 60 | 6–8 | 70–80 |

| Thiol | Thiophenol | DIPEA (1.5 eq) | DCM | 0 to 25 | 1–2 | 90–96 |

| Alkoxide | Sodium Methoxide | None (NaOMe is base) | MeOH | 0 to 25 | 1–2 | 80–85 |

References

-

Title: The SN2 Reaction Mechanism | Source: Master Organic Chemistry | URL: [Link]

-

Title: Explain why benzyl chloride undergoes nucleophilic substitution more readily than chlorobenzene | Source: AskFilo | URL: [Link]

-

Title: Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling | Source: National Institutes of Health (PMC) | URL: [Link]

-

Title: Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols | Source: ACS Sustainable Chemistry & Engineering | URL: [Link]

(Note: All protocols described herein should be conducted in a properly ventilated fume hood wearing appropriate personal protective equipment.)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Explain why benzyl chloride undergoes nucleophilic substitution more read.. [askfilo.com]

- 4. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 4-Chloro-2-chloromethyl-5-methylanisole in Heterocyclic Scaffold Assembly

[1]

Executive Summary

This Application Note details the synthetic utility of 4-Chloro-2-chloromethyl-5-methylanisole (CCMA) , a highly versatile building block (CAS: 101079-84-9).[1] This molecule is characterized by its orthogonal reactivity profile , featuring a highly electrophilic benzylic chloride, a potentially reactive aryl chloride, and an electron-rich anisole core.[1]

CCMA is a critical intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (agrochemicals) and is increasingly utilized in medicinal chemistry to construct benzofuran cores and N-benzylated azoles (antifungals/kinase inhibitors).[1] This guide provides validated protocols for chemo-selective functionalization, focusing on heterocyclic coupling.[1]

Structural Reactivity Analysis[1]

The utility of CCMA lies in the distinct reactivity gaps between its substituents.[1]

Figure 1: Chemo-selective reactivity map of CCMA. The benzylic chloride allows for rapid scaffold attachment, while the aryl chloride and methoxy groups serve as handles for subsequent elaboration.

Application 1: Synthesis of N-Benzylated Azoles

Context: This is the primary industrial application of CCMA. The benzylic chloride is displaced by nitrogen heterocycles (imidazoles, triazoles, tetrazolinones) to create bioactive "heads" for pharmaceutical or agrochemical agents.[1]

Mechanistic Insight

The reaction proceeds via a standard

-

Challenge: Regioselectivity. Amphident nucleophiles (e.g., 1,2,4-triazole) can alkylate at N1, N2, or N4.[1]

-

Solution: Use of specific bases and solvent polarity to steer regioselectivity.[1][2]

Detailed Protocol: Coupling with 1,2,4-Triazole[1]

Objective: Selective synthesis of 1-(4-chloro-2-methoxy-5-methylbenzyl)-1H-1,2,4-triazole.

Reagents & Equipment[1][2][3][4]

-

Substrate: CCMA (1.0 equiv)[1]

-

Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (Dry).[1] Note: MeCN favors kinetic control; DMF increases rate.[1]

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.[1]

Step-by-Step Methodology

-

Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-1,2,4-triazole (1.2 equiv) and

(2.0 equiv) in anhydrous MeCN (0.5 M concentration relative to CCMA). Stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Add CCMA (1.0 equiv) dropwise as a solution in minimal MeCN. Add KI (0.1 equiv).[1]

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1]

-

Checkpoint: The benzylic chloride spot (